Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18400623
InChI: InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18)
SMILES:
Molecular Formula: C13H21N3O4
Molecular Weight: 283.32 g/mol

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate

CAS No.:

Cat. No.: VC18400623

Molecular Formula: C13H21N3O4

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate -

Specification

Molecular Formula C13H21N3O4
Molecular Weight 283.32 g/mol
IUPAC Name methyl 2,5-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazole-3-carboxylate
Standard InChI InChI=1S/C13H21N3O4/c1-8-9(7-14-12(18)20-13(2,3)4)10(11(17)19-6)16(5)15-8/h7H2,1-6H3,(H,14,18)
Standard InChI Key XDFXPCJGJACULM-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C(=C1CNC(=O)OC(C)(C)C)C(=O)OC)C

Introduction

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. It features a tert-butoxycarbonyl (Boc) protected amino group, a dimethyl substitution on the pyrazole ring, and a carboxylate ester functional group. This compound is of interest in medicinal chemistry due to the diverse biological activities associated with pyrazole derivatives.

Chemical Formula and Molecular Weight

  • Chemical Formula: C13H21N3O4

  • Molecular Weight: 283.32 g/mol

Structural Features

  • The compound includes a pyrazole ring with methyl groups at the 1 and 3 positions.

  • A Boc-protected amino group is attached to the 4-position via a methylene bridge.

  • A methyl ester functionality is present at the 5-position of the pyrazole ring.

Synthesis

The synthesis of Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate typically involves multi-step chemical reactions. One reported method uses palladium on activated carbon in methanol under a hydrogen atmosphere at room temperature, achieving a yield of approximately 90%.

Biological Activities and Applications

Pyrazole derivatives, including Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate, are studied for their potential biological activities such as anti-inflammatory and analgesic properties. The specific biological activity of this compound remains to be fully elucidated but is likely influenced by its structural characteristics.

Chemical Reactions and Modifications

Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions due to its functional groups. For example, hydrolysis might require refluxing in an aqueous solution of hydrochloric acid to achieve complete conversion of the ester group.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylateContains an amino group instead of Boc protectionExhibits strong biological activity
Ethyl 4-(aminomethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylateSimilar structure but with ethyl esterDifferent solubility and reactivity profiles
Methyl 4-(chloromethyl)-1,3-dimethyl-1H-pyrazole-5-carboxylic acidContains a chloromethyl substituentEnhanced electrophilicity for nucleophilic attack
Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylateFeatures Boc protection and methyl esterSelective reactions without compromising the amino group

Research Findings and Future Directions

Studies on pyrazole derivatives highlight their potential in medicinal chemistry. Methyl 4-[(Boc-amino)methyl]-1,3-dimethyl-1H-pyrazole-5-carboxylate is primarily used in scientific research for its potential therapeutic applications. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors, employing techniques like surface plasmon resonance and molecular docking simulations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator